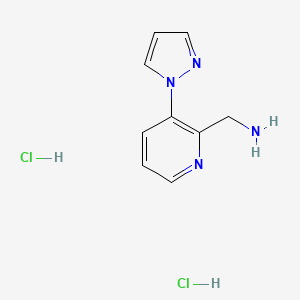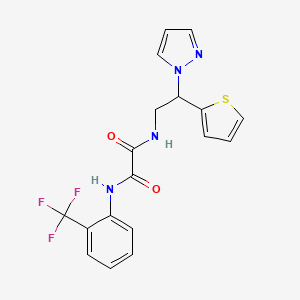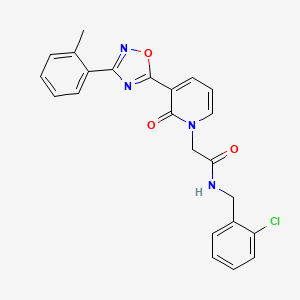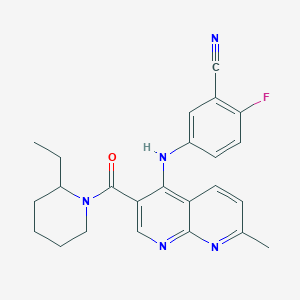
4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDBS is a sulfonamide derivative that contains a thiazole ring and a benzene ring with a sulfonyl group.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
Research has highlighted the application of related sulfonamide compounds in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their utility in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties indicate the compounds' potential as Type II photosensitizers for cancer treatment, emphasizing the critical role of sulfonamide derivatives in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Heterocyclic Chemistry
In the realm of synthetic chemistry, research by Wright (2001) demonstrated the use of directed ortho-lithiation to synthesize novel sulfur and selenium heterocycles, which are crucial in developing pharmaceuticals and materials with specific properties. This methodology was applied to benzenesulfonamides, leading to previously unknown heterocyclic ring systems (Wright, 2001).
Anticancer and Anti-HIV Properties
Another significant application is found in the synthesis of compounds with potential anticancer and anti-HIV activities. Pomarnacka and Kozlarska-Kedra (2003) reported on the synthesis of semicarbazides and benzenesulfonamides derivatives, some of which showed moderate anticancer activity and promising anti-HIV properties. This research underlines the pharmaceutical applications of benzenesulfonamide derivatives in treating various diseases (Pomarnacka & Kozlarska-Kedra, 2003).
Organic Synthesis and Material Science
Research by Xiao, Sheng, Chen, and Wu (2013) on incorporating (trifluoromethyl)thio groups into the benzo[e][1,2]thiazine 1,1-dioxide scaffold demonstrates the compound's relevance in organic synthesis and material science. Such transformations are pivotal for developing new materials with enhanced properties and applications in various industrial sectors (Xiao, Sheng, Chen, & Wu, 2013).
Antibacterial and Antifungal Agents
Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Nazir, Ali Shah, and Shahid (2020) synthesized derivatives exhibiting promising antibacterial and antifungal potential, showcasing another critical application of benzenesulfonamide derivatives in developing new antimicrobial agents. This research contributes to the ongoing search for novel treatments against resistant microbial strains (Abbasi et al., 2020).
Propiedades
IUPAC Name |
4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJSLJFUZXSIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide](/img/structure/B2609591.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)


![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)

